molecular formula C11H12O B13793382 1-Phenyl-2-cyclopenten-1-OL CAS No. 56667-10-8

1-Phenyl-2-cyclopenten-1-OL

Cat. No.: B13793382
CAS No.: 56667-10-8
M. Wt: 160.21 g/mol
InChI Key: HWHIPJCQHCODCL-UHFFFAOYSA-N
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Description

1-Phenyl-2-cyclopenten-1-OL is an organic compound with the molecular formula C11H12O. It is characterized by a phenyl group attached to a cyclopentene ring, which also bears a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-cyclopenten-1-OL can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with cyclopentenone, followed by hydrolysis. This method typically requires anhydrous conditions and a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-cyclopenten-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Phenyl-2-cyclopenten-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-cyclopenten-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-2-cyclopenten-1-OL is unique due to the presence of both a phenyl group and a hydroxyl group on a cyclopentene ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

56667-10-8

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-phenylcyclopent-2-en-1-ol

InChI

InChI=1S/C11H12O/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-4,6-8,12H,5,9H2

InChI Key

HWHIPJCQHCODCL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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